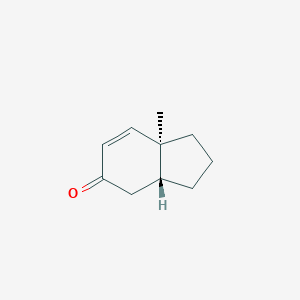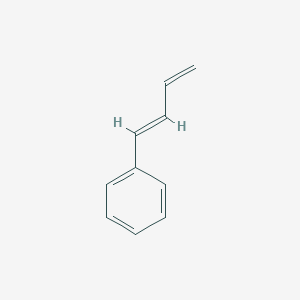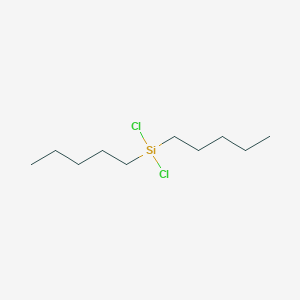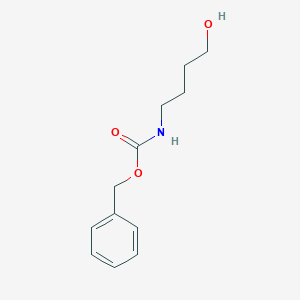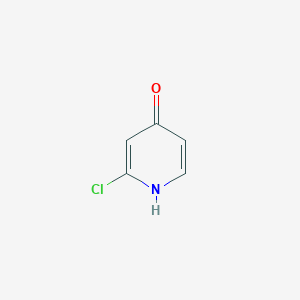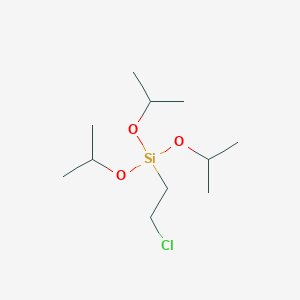
5-Acetylindoline
Overview
Description
5-Acetylindoline is a chemical compound with the molecular formula C10H11NO . It is used in laboratory settings for chemical synthesis .
Synthesis Analysis
The synthesis of indole derivatives, such as 5-Acetylindoline, has been a subject of research. Various methods have been reported for the synthesis of indoles, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis .Molecular Structure Analysis
The molecular structure of 5-Acetylindoline consists of a benzene ring fused with a five-membered nitrogenous ring . The average molecular weight is 161.200 Da .Chemical Reactions Analysis
Indole derivatives, including 5-Acetylindoline, are significant in cell biology and have various biologically vital properties. The construction of indoles has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
5-Acetylindoline has a density of 1.2±0.1 g/cm3, a boiling point of 333.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 48.6±0.3 cm3, and its polar surface area is 33 Å2 .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include 1-(Indolin-5-yl)ethanone, have been found to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been reported to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . They have been found to bind with high affinity to multiple receptors, which can be useful in developing new anticancer derivatives .
Anti-HIV Properties
Some indole derivatives have been reported to have anti-HIV properties . For example, indolyl-1,2,4-oxidizable derivatives were synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors .
Antioxidant Activity
Indole derivatives also possess antioxidant activities . This property can be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Properties
Indole derivatives have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antidiabetic Applications
Indole derivatives, such as 1-(2,3-Dihydro-1H-indol-5-yl)-ethanone, have shown potential as α-glucosidase inhibitors, which can be used in the treatment of type 2 diabetes .
Use in Organic Synthesis
1-(2,3-Dihydro-1H-indol-5-yl)-ethanone is often used in chemical laboratories as a reagent for organic synthesis . It can serve as an intermediate in various organic synthesis reactions, such as oxidation reactions and carbonylation reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that it’s commonly used in chemical laboratories as an organic synthesis reagent . It can participate in various organic synthesis reactions, such as oxidation reactions and carbonylation reactions .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that it’s a colorless to pale yellow liquid with a distinctive aromatic odor and a relatively low boiling point . It’s soluble in many organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons .
Result of Action
It’s known that it’s commonly used in chemical laboratories as an organic synthesis reagent . It can participate in various organic synthesis reactions, such as oxidation reactions and carbonylation reactions , which can lead to the formation of various organic compounds.
Action Environment
It’s known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c . It may be irritating to the eyes, skin, and respiratory tract, so personal protective measures, such as wearing protective glasses, gloves, and respiratory protective equipment, should be taken when using it . It should also be kept away from sources of fire and high-temperature objects to prevent combustion and explosion accidents .
properties
IUPAC Name |
1-(2,3-dihydro-1H-indol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMZRGMAWRJZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936391 | |
| Record name | 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylindoline | |
CAS RN |
16078-34-5 | |
| Record name | 1-(2,3-Dihydro-1H-indol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetylindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



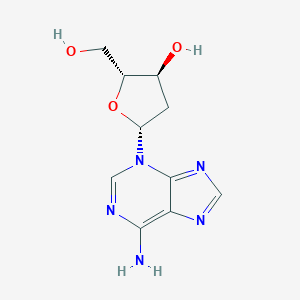
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)


